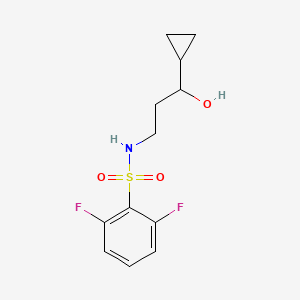

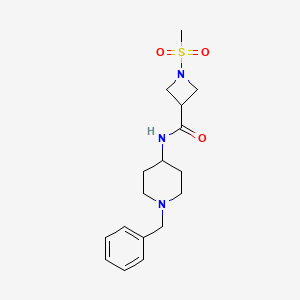

![molecular formula C20H25N5O4S B2430164 1-((3,4-二甲氧基苯基)(6-羟基-2-甲基噻唑并[3,2-b][1,2,4]三唑-5-基)甲基)哌啶-4-甲酰胺 CAS No. 851809-87-5](/img/structure/B2430164.png)

1-((3,4-二甲氧基苯基)(6-羟基-2-甲基噻唑并[3,2-b][1,2,4]三唑-5-基)甲基)哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

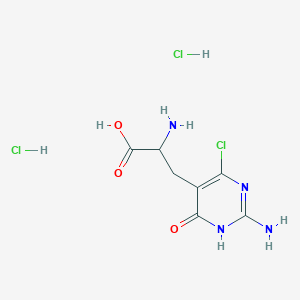

1-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H25N5O4S and its molecular weight is 431.51. The purity is usually 95%.

BenchChem offers high-quality 1-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗肿瘤和细胞毒活性

该化合物已显示出作为抗肿瘤和细胞毒剂的潜力。研究人员合成了相关的衍生物并评估了它们对人类肿瘤细胞系的影响。 值得注意的是,一种衍生物对前列腺癌细胞表现出强效活性 .

抗生物膜活性

另一个有趣的方面是其抗生物膜潜力。具有类似支架的化合物在 20 μM 时表现出 68.67% 的生物膜抑制率。 机制研究表明,它不仅抑制铜绿假单胞菌的群体感应系统,而且还作为铁螯合剂,导致细菌细胞中的铁缺乏 .

多组分合成

该化合物可以通过多组分方案合成,该方案涉及苯乙二醛水合物、1,3-二甲基巴比妥酸和 4-羟基-6-甲基-2H-吡喃-2-酮。 这种有效方法产生了一种新的 5-(1-(4-羟基-6-甲基-2-氧代-2H-吡喃-3-基)-2-氧代-2-苯乙基)-1,3-二甲基嘧啶-2,4,6(1H,3H,5H)-三酮 .

噻唑衍生物的母体化合物

该化合物中的噻唑环是各种化合物的母体物质,包括含硫药物、杀生物剂、杀真菌剂、染料和化学反应促进剂。 其多功能性使其成为有机合成中的宝贵构建块 .

结构特征

噻唑环是平面的,其芳香性来自于来自硫原子的 π 电子的离域化。噻唑微溶于水,溶于醇和醚,微溶于有机溶剂。 有趣的是,噻唑自然存在于维生素 B1(硫胺素)中,它在能量代谢和神经系统功能中起着至关重要的作用 .

总之,该化合物的多方面特性使其成为在药物开发、材料科学和生物化学领域中进一步探索的令人兴奋的候选者。 研究人员继续调查其潜在的应用,其独特的结构为发现和创新提供了充足的机会 . 如果你有任何具体问题或需要更多细节,请随时提问!

作用机制

Target of Action

It contains athiazole ring , which is found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . These targets play crucial roles in various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Mode of Action

Compounds with athiazole ring are known to interact with their targets through various mechanisms . For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Compounds with athiazole ring are known to affect various biochemical pathways . For instance, thiazole derivatives have been reported to exhibit diverse pharmacological activities, affecting pathways related to antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

Thethiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.

Result of Action

Compounds with athiazole ring have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The stability and efficacy of compounds with athiazole ring can be influenced by factors such as pH, temperature, and the presence of other compounds .

属性

IUPAC Name |

1-[(3,4-dimethoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4S/c1-11-22-20-25(23-11)19(27)17(30-20)16(24-8-6-12(7-9-24)18(21)26)13-4-5-14(28-2)15(10-13)29-3/h4-5,10,12,16,27H,6-9H2,1-3H3,(H2,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTERKDTXAKGNRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCC(CC4)C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

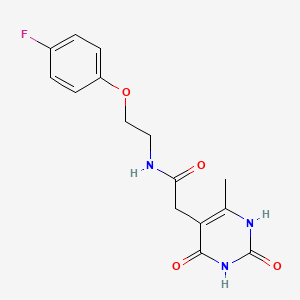

![N-[4-[[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]amino]-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2430085.png)

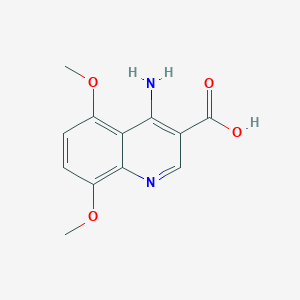

![3-[(2,6-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2430090.png)

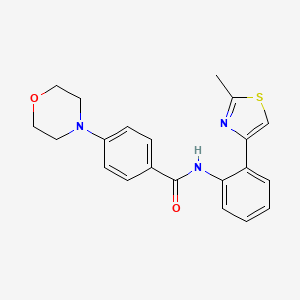

![1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B2430091.png)

![2-{[3-chloro-2-(morpholin-4-yl)phenyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2430095.png)

![2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-[(4-methylphenyl)methoxy]quinoline](/img/structure/B2430104.png)